molecular formula C31H31N3O4S B2731960 3-benzyl-N-cyclohexyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113134-97-6

3-benzyl-N-cyclohexyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2731960
CAS No.: 1113134-97-6
M. Wt: 541.67
InChI Key: REFUZETZNGNWGX-UHFFFAOYSA-N
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Description

3-benzyl-N-cyclohexyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C31H31N3O4S and its molecular weight is 541.67. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Research involving the synthesis of fluoroquinolone-based 4-thiazolidinones and their antimicrobial activity highlights the potential of structurally complex quinazoline derivatives in developing new antimicrobial agents. The study demonstrates the synthesis process starting from lead molecules and proceeding through various chemical reactions to obtain compounds with potential antifungal and antibacterial activities (N. Patel & S. D. Patel, 2010).

Antitubercular and Antibacterial Activities

Another study on the synthesis of quinazolinone analogs substituted with benzothiophene explored their antitubercular and antibacterial activities. The synthesized compounds showed promising results against Mycobacterium tuberculosis and various Gram-positive and Gram-negative bacteria, indicating the potential of quinazolinone derivatives in addressing resistant bacterial infections (G. K. Rao & R. Subramaniam, 2015).

Anti-Inflammatory and Analgesic Agents

Compounds derived from visnaginone and khellinone, featuring structural motifs similar to quinazoline derivatives, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. The study found that these compounds exhibited significant cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitory activity, analgesic activity, and anti-inflammatory activity, suggesting their potential as novel therapeutics in managing pain and inflammation (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).

Cytotoxic Activity Against Cancer Cell Lines

The cytotoxic activity of N-[2-(Dimethylamino)ethyl] carboxamide derivatives of various quinoline derivatives against cancer cell lines was investigated, demonstrating the potential of quinazoline and its derivatives in cancer therapy. The compounds were evaluated for their growth inhibition properties on several cancer cell lines, revealing less activity compared to isomeric series but still highlighting the potential of these molecules in oncological research (X. Bu, L. Deady, & W. Denny, 2000).

Properties

IUPAC Name

3-benzyl-N-cyclohexyl-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N3O4S/c1-38-25-15-12-22(13-16-25)28(35)20-39-31-33-27-18-23(29(36)32-24-10-6-3-7-11-24)14-17-26(27)30(37)34(31)19-21-8-4-2-5-9-21/h2,4-5,8-9,12-18,24H,3,6-7,10-11,19-20H2,1H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFUZETZNGNWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NC4CCCCC4)C(=O)N2CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.